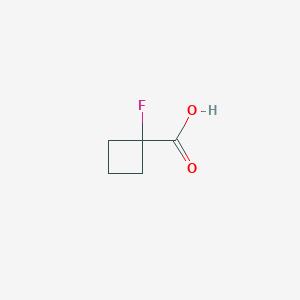

1-Fluorocyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIHOFVDKWEICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-09-0 | |

| Record name | 1-fluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluorocyclobutanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Cycloalkanes in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the various fluorinated motifs, small, strained ring systems like cyclobutanes have garnered significant attention. The rigid, three-dimensional structure of the cyclobutane ring offers a unique conformational constraint that can be exploited to enhance potency and selectivity.[3] This guide provides a comprehensive technical overview of 1-Fluorocyclobutanecarboxylic acid, a valuable building block that combines the benefits of both fluorine and a cyclobutane core.

Core Identification and Physicochemical Properties

CAS Number: 202932-09-0[4]

Molecular Formula: C₅H₇FO₂[4]

Molecular Weight: 118.11 g/mol [4]

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 202932-09-0 | [4] |

| Molecular Formula | C₅H₇FO₂ | [4] |

| Molecular Weight | 118.11 g/mol | [4] |

| Melting Point | 38-40 °C | Sigma-Aldrich |

| Appearance | White to off-white solid/powder | --- |

| Solubility | Soluble in most organic solvents | --- |

Synthesis and Manufacturing

While several synthetic routes to fluorinated cyclobutanes exist, a common and scalable approach to this compound involves the fluorinative decarboxylation of a suitable precursor, such as a mono-ester of 1,1-cyclobutanedicarboxylic acid. This method offers a direct and efficient way to introduce the fluorine atom at the quaternary center.

Conceptual Synthetic Workflow:

Caption: Key chemical transformations of this compound.

Spectroscopic Data (Predicted and Representative)

While a publicly available, comprehensive set of experimental spectra for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the region of 2.0-2.8 ppm corresponding to the cyclobutane ring protons. - A broad singlet above 10 ppm for the carboxylic acid proton. |

| ¹³C NMR | - A signal for the quaternary carbon bearing the fluorine atom (C-F) typically in the range of 90-100 ppm, likely showing a large one-bond C-F coupling constant. - Signals for the methylene carbons of the cyclobutane ring between 20-40 ppm. - A signal for the carboxylic carbon in the range of 170-185 ppm. [5] |

| IR Spectroscopy | - A very broad O-H stretching band from 2500-3300 cm⁻¹. - A strong C=O stretching absorption between 1710-1760 cm⁻¹. [6] - A C-F stretching absorption in the region of 1000-1100 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 118. - Fragmentation patterns corresponding to the loss of COOH, F, and other fragments of the cyclobutane ring. |

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key precursor in the synthesis of the PET imaging agent anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), also known as Fluciclovine. [7] [¹⁸F]FACBC in PET Imaging: [¹⁸F]FACBC is an artificial amino acid analog that is transported into cells, particularly cancer cells, by amino acid transporters. [8]The upregulation of these transporters in many types of cancer allows for the visualization of tumors with high sensitivity and specificity using Positron Emission Tomography. It is particularly useful in the imaging of recurrent prostate cancer. [7] Broader Potential in Medicinal Chemistry: Beyond its role in PET imaging, the 1-fluorocyclobutane motif is a valuable scaffold for the design of novel therapeutics. [9]The introduction of this moiety can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolic oxidation.

-

Modulate Lipophilicity: The fluorine atom can alter the lipophilicity of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduce Favorable Conformational Constraints: The rigid cyclobutane ring can lock a molecule into a bioactive conformation, leading to increased potency and selectivity. [3]

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory environment, preferably in a fume hood. [10] General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its primary application as a precursor to the PET imaging agent [¹⁸F]FACBC has demonstrated its importance in clinical diagnostics. As our understanding of the role of fluorinated scaffolds in drug design continues to grow, it is anticipated that this compound and related derivatives will find broader applications in the development of novel therapeutics for a range of diseases. The combination of fluorine's unique properties with the conformational rigidity of the cyclobutane ring offers a powerful strategy for optimizing the pharmacological profiles of drug candidates.

References

- Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.

- Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338.

- Grygorenko, O. O., et al. (2021). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2021(1), 87-95.

-

Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

-

Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

- Wouters, R., et al. (2021).

-

ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. [Link]

-

Malashchuk, A., et al. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

UCLA Chemistry. (n.d.). IR Chart. [Link]

-

Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, trans-. NIST Chemistry WebBook. [Link]

- Journal of Chemical Education. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

-

PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.

-

Matrix Fine Chemicals. (n.d.). 1,1-DIETHYL CYCLOBUTANE-1,1-DICARBOXYLATE. [Link]

-

NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. [Link]

-

NCBI. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 202932-09-0 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 1-Fluorocyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Fluorocyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar fluorinated cyclic compounds.

Introduction

This compound is a fascinating molecule that combines the structural rigidity of a cyclobutane ring with the unique electronic properties of fluorine and the functionality of a carboxylic acid. The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable building blocks in drug discovery and materials science. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization.

This guide will delve into the predicted spectroscopic signature of this compound, providing a detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, its characteristic IR absorptions, and its expected fragmentation pattern in mass spectrometry. The interpretations are grounded in established spectroscopic theory and comparative data from related structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the influence of the fluorine and carboxylic acid substituents.[1] In an unsubstituted cyclobutane, the protons give a single peak around 1.96 ppm due to rapid ring inversion.[1] However, the substituents in the target molecule lock the conformation and create distinct chemical environments for the cyclobutane protons.

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[2] The exact position is dependent on the solvent and concentration due to hydrogen bonding.

The cyclobutane protons will be found in the aliphatic region, likely between 2.0 and 3.0 ppm. These protons will exhibit complex splitting patterns due to geminal (²J) and vicinal (³J) couplings with each other, as well as coupling to the fluorine atom (²JHF and ³JHF). The protons on the carbon adjacent to the fluorine atom (C2 and C4) will show the strongest coupling to ¹⁹F.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| -CH₂- (adjacent to C-F) | 2.5 - 3.0 | m |

| -CH₂- (adjacent to C-COOH) | 2.2 - 2.7 | m |

| -CH₂- (at C3) | 2.0 - 2.5 | m |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's symmetry, three signals are expected for the cyclobutane ring carbons and one for the carboxyl carbon. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).[3]

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 170-185 ppm.[2][4] The carbon bearing the fluorine atom (C1) will be significantly deshielded and will appear as a doublet due to coupling with the fluorine atom. The other cyclobutane carbons will resonate at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| -COOH | 170 - 185 | s |

| C-F | 85 - 95 | d, ¹JCF ≈ 200-250 Hz |

| -CH₂- (adjacent to C-F) | 30 - 40 | d, ²JCF ≈ 20-30 Hz |

| -CH₂- (at C3) | 15 - 25 | t, ³JCF ≈ 5-10 Hz |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6] For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift for a fluorine atom attached to a saturated carbon is typically in the range of -170 to -220 ppm relative to CFCl₃.[5][7] This signal will be split into a complex multiplet due to coupling with the adjacent protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[2][8][9] Superimposed on this broad band will be the sharper C-H stretching absorptions of the cyclobutane ring, typically between 2850 and 3000 cm⁻¹.[8]

A strong and sharp carbonyl (C=O) stretching absorption will be present in the region of 1700-1725 cm⁻¹ for the dimeric form.[2][8][9] The C-O stretching and O-H bending vibrations will give rise to bands in the fingerprint region, between 1210-1320 cm⁻¹ and 910-950 cm⁻¹ respectively.[8] The C-F stretch is expected to appear as a strong band in the 1000-1100 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, very broad |

| C-H stretch (cyclobutane) | 2850 - 3000 | Medium to strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |

| C-O stretch | 1210 - 1320 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| O-H bend | 910 - 950 | Medium, broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 118.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 118, although it may be of low intensity.

The fragmentation of carboxylic acids is often initiated by the loss of the carboxyl group or parts of it.[10][11] Key fragmentation pathways for this compound would likely involve:

-

Loss of the carboxylic acid group: A prominent peak at m/z 73, corresponding to the fluorocyclobutyl cation [C₄H₆F]⁺.

-

Loss of water: A peak at m/z 100, [M-H₂O]⁺.

-

Loss of CO₂: A peak at m/z 74, [M-CO₂]⁺.

-

Alpha-cleavage: Loss of a fluorine atom to give a peak at m/z 99, [M-F]⁺, or loss of the carboxyl group as a radical to form an acylium ion.

The fragmentation of the cyclobutane ring can also lead to smaller fragments.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5 seconds) may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A dedicated fluorine probe is ideal, but many modern broadband probes can be tuned to the ¹⁹F frequency.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire at least 16 scans for a good signal-to-noise ratio. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Caption: General workflow for spectroscopic analysis.

Conclusion

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Retrieved from [Link]

-

Wikipedia. (2023, August 29). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. whitman.edu [whitman.edu]

chemical structure and stereochemistry of 1-Fluorocyclobutanecarboxylic acid

An In-depth Technical Guide to 1-Fluorocyclobutanecarboxylic Acid: Chemical Structure, Stereochemistry, and Synthetic Strategies

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When combined with conformationally constrained scaffolds like the cyclobutane ring, fluorine substitution offers a powerful tool for creating novel chemical entities with desirable pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, a chiral building block with significant potential for the development of next-generation therapeutics. While its radiolabeled amino-analogue, [¹⁸F]FACBC, has been extensively studied for PET imaging in oncology,[2][3][4][5][6] the non-radiolabeled parent acid remains a molecule of high interest for its potential as a fragment in drug discovery and as a precursor to more complex pharmaceutical agents. This document will delve into its chemical structure, stereochemical intricacies, plausible synthetic routes, methods for chiral resolution, and expected analytical characteristics, providing a foundational resource for researchers in drug development.

Chemical Structure and Stereochemistry

This compound possesses a compact and rigid four-membered ring structure. The key feature of this molecule is the presence of a quaternary carbon atom at the C1 position, which is substituted with a fluorine atom, a carboxylic acid group, and is part of the cyclobutane ring. This substitution pattern renders the C1 carbon a chiral center, meaning the molecule is not superimposable on its mirror image.

The molecule, therefore, exists as a pair of enantiomers: (R)-1-fluorocyclobutanecarboxylic acid and (S)-1-fluorocyclobutanecarboxylic acid. The distinct three-dimensional arrangement of these enantiomers can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, the individual enantiomers may exhibit different pharmacological and toxicological profiles. The control and characterization of the stereochemistry are, therefore, of paramount importance in its application in drug discovery.

Caption: 3D representation of the (R) and (S) enantiomers of this compound.

Synthesis of Racemic this compound

Below is a proposed, hypothetical protocol based on the deoxofluorination of 1-hydroxycyclobutanecarboxylic acid, a commercially available starting material.

Proposed Experimental Protocol: Deoxofluorination

Step 1: Synthesis of 1-Hydroxycyclobutanecarboxylic acid (if not commercially available)

This precursor can be synthesized from cyclobutanone via cyanohydrin formation followed by hydrolysis.

Step 2: Deoxofluorination to this compound

-

Rationale: This step utilizes a deoxofluorinating agent to replace the hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.

-

Procedure:

-

In a fume hood, dissolve 1-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield racemic this compound.

-

Caption: Proposed workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of enantiomers.[9][10][11][12] The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds, including carboxylic acids.[10]

Proposed Experimental Protocol: Chiral HPLC Separation

-

Rationale: This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus separation.

-

System: A standard HPLC system equipped with a UV detector.

-

Proposed Conditions:

-

Chiral Column: A polysaccharide-based column, for example, a Chiralcel OD-H or Lux Cellulose-1.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution. A typical starting condition could be 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Ambient.

-

-

Procedure:

-

Prepare a stock solution of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and monitor the elution profile.

-

Optimize the mobile phase composition (the ratio of hexane to isopropanol and the concentration of the acid modifier) to achieve baseline separation of the two enantiomeric peaks.

-

For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

-

Determine the enantiomeric excess (ee) of the separated products using analytical chiral HPLC.

-

Caption: Workflow for the chiral resolution of this compound via HPLC.

Spectroscopic and Analytical Characterization

The structural confirmation of this compound and its enantiomeric purity would rely on a combination of spectroscopic techniques. Below are the expected data based on the known spectral characteristics of carboxylic acids and fluorinated compounds.[1][13][14][15]

| Technique | Expected Observations |

| ¹H NMR | Signals for the cyclobutane protons, likely in the range of 2.0-3.0 ppm. The carboxylic acid proton will appear as a broad singlet downfield, typically >10 ppm. |

| ¹³C NMR | The carboxylic carbon signal is expected in the range of 170-180 ppm. The quaternary carbon attached to fluorine (C1) will show a characteristic large one-bond C-F coupling constant and a chemical shift around 90-100 ppm. Other cyclobutane carbons will appear upfield. |

| ¹⁹F NMR | A single resonance, the chemical shift of which will be dependent on the solvent and referencing standard. |

| Infrared (IR) | A very broad O-H stretching band from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption around 1700-1725 cm⁻¹. A C-F stretching band, typically in the 1000-1100 cm⁻¹ region. |

| Mass Spec. (EI) | The molecular ion peak (M⁺) at m/z = 118. A prominent fragment corresponding to the loss of the carboxylic acid group (M-45) at m/z = 73 is expected. Another likely fragmentation would be the loss of HF (M-20) at m/z = 98. |

Applications in Drug Discovery and Research

The enantiomerically pure forms of this compound are valuable building blocks for several reasons:

-

Bioisosteric Replacement: The fluorocyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl or carbonyl groups, offering a way to modulate physicochemical properties while maintaining or improving biological activity.

-

Conformational Rigidity: The cyclobutane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a target protein.

-

Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

-

Fragment-Based Drug Discovery: As a small, rigid, and functionalized molecule, it is an ideal fragment for screening against biological targets to identify novel binding interactions.

The extensive research into its amino-analogue, FACBC, for cancer imaging underscores the favorable interaction of the fluorocyclobutane scaffold with biological systems, particularly amino acid transporters which are often upregulated in cancer cells.[2][6] This suggests that non-amino acid derivatives of this scaffold could also be targeted to other transport systems or enzymes.

Conclusion

This compound represents a promising, yet underexplored, chiral building block for medicinal chemistry. Its rigid, fluorinated cyclobutane core offers a unique combination of properties that are highly sought after in modern drug design. While specific experimental protocols for its synthesis and chiral resolution are not yet widely published, established chemical principles allow for the rational design of such procedures. The analytical and spectroscopic data, though predicted, provide a solid framework for its characterization. Further research into the synthesis of its enantiopure forms and their incorporation into larger molecules will undoubtedly unlock new avenues for the discovery of novel therapeutics.

References

-

ResearchGate. Deoxofluorination of cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4). Available from: [Link].

- Goodman, M. M., et al. (2004). Synthesis and Evaluation of [18F]1-Amino-3-fluorocyclobutane-1-carboxylic Acid to Image Brain Tumors. Journal of Nuclear Medicine, 45(8), 1359-1367.

-

PubMed. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Available from: [Link].

-

ProQuest. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Available from: [Link].

-

ACS Pharmacology & Translational Science. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Available from: [Link].

-

National Center for Biotechnology Information. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. Available from: [Link].

-

ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Available from: [Link].

-

Macmillan Group, Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Available from: [Link].

-

National Institutes of Health. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Available from: [Link].

-

National Institutes of Health. Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Available from: [Link].

-

Shimadzu Corporation. Chiral Separation Using SFC and HPLC. Available from: [Link].

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].

-

National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available from: [Link].

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link].

-

MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link].

-

LCGC International. High Efficiency Chiral Separations in HPLC and SFC. Available from: [Link].

-

National Institute of Standards and Technology. Fluoroacetic acid. Available from: [Link].

-

LookChem. This compound. Available from: [Link].

-

PubMed. Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas. Available from: [Link].

-

National Institute of Standards and Technology. Cyclopentanecarboxylic acid, 1-amino-. Available from: [Link].

-

Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0250607). Available from: [Link].

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - ProQuest [proquest.com]

- 5. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti-18F-FACBC) is a feasible alternative to 11C-methyl-L-methionine and magnetic resonance imaging for monitoring treatment response in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

The Unseen Player: A Technical Guide to the Biological Activity of Non-Radiolabeled 1-Fluorocyclobutanecarboxylic Acid

Introduction: Beyond the Radiotracer

1-Fluorocyclobutanecarboxylic acid (FACBC) has garnered significant attention within the scientific community, primarily in its radiolabeled form, [¹⁸F]FACBC, as a potent PET imaging agent for oncological applications.[1][2][3] However, the non-radiolabeled counterpart, often referred to as "cold" FACBC, possesses a distinct and crucial role in elucidating biological mechanisms and serving as a vital tool in preclinical research. This guide provides an in-depth exploration of the biological activity of non-radiolabeled FACBC, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, cellular transport, metabolic fate, and its utility in experimental settings, moving beyond its identity as a mere imaging precursor to highlight its significance as a standalone biological probe.

I. Physicochemical Properties and Synthesis

Non-radiolabeled this compound is a synthetic amino acid analog.[4][5] Its cyclobutane ring structure provides conformational rigidity, while the fluorine atom imparts unique electronic properties that influence its biological interactions.

Synthesis of Non-Radiolabeled this compound:

The large-scale synthesis of non-radiolabeled FACBC can be adapted from established methods for similar cyclobutane derivatives and the precursor synthesis for its radiolabeled analog.[6][7][8] A representative synthetic route is outlined below:

Experimental Protocol: Multi-gram Synthesis of this compound

Objective: To synthesize non-radiolabeled this compound on a multi-gram scale.

Materials:

-

Cyclobutanone

-

(Trimethylsilyl)diazomethane

-

Appropriate fluorinating agent (e.g., Selectfluor)

-

Solvents (e.g., Methanol, Dichloromethane, Diethyl ether)

-

Reagents for hydrolysis (e.g., Hydrochloric acid)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

-

Step 1: Synthesis of 1-(Hydroxymethyl)cyclobutanecarboxylic acid methyl ester. This can be achieved through a ring expansion of cyclobutanone using (trimethylsilyl)diazomethane followed by appropriate functional group manipulations.

-

Step 2: Fluorination. The hydroxyl group is replaced with fluorine using a suitable fluorinating agent. This step is critical for introducing the fluorine atom onto the cyclobutane ring.

-

Step 3: Hydrolysis. The methyl ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

-

Step 4: Purification. The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity non-radiolabeled FACBC.

II. Mechanism of Action: A Journey into the Cell

The primary biological activity of non-radiolabeled FACBC lies in its interaction with amino acid transport systems. Unlike many naturally occurring amino acids, FACBC is not incorporated into proteins, making it a stable probe for studying transport phenomena.[1][9]

Cellular Uptake and Transport

FACBC enters cells predominantly through sodium-dependent and sodium-independent amino acid transporters. The key players in this process are:

-

Alanine, Serine, Cysteine Transporter 2 (ASCT2): This is the primary transporter responsible for the uptake of FACBC in many cancer cell lines, including prostate cancer.[1][10][11] ASCT2 is a sodium-dependent transporter.

-

L-type Amino Acid Transporter 1 (LAT1): This sodium-independent transporter also contributes to the cellular uptake of FACBC, particularly in glioma cells.[10][12]

The differential expression of these transporters in cancerous versus healthy tissues is the basis for the utility of [¹⁸F]FACBC in PET imaging and underscores the potential of non-radiolabeled FACBC as a tool to study these transport systems in cancer biology.[13][14]

Signaling Pathway: Cellular Uptake of FACBC

Caption: Cellular uptake of non-radiolabeled FACBC.

III. Metabolic Fate: A Stable Probe

A key characteristic of non-radiolabeled FACBC is its metabolic stability. Studies have shown that it is not significantly metabolized within the cell and, crucially, is not incorporated into proteins during synthesis.[1][9] This lack of metabolic alteration makes it an ideal tool for studying amino acid transport in isolation from downstream metabolic pathways.

IV. Biological Effects and Toxicity

A significant concern for any compound intended for biological research is its potential toxicity. Studies on non-radiolabeled FACBC have demonstrated a favorable safety profile. In preclinical models, "cold" FACBC did not exhibit acute toxic effects in rats, even at doses significantly higher than those used in clinical imaging with its radiolabeled counterpart.[1] This low toxicity profile is crucial for its application as a research tool, ensuring that observed effects are due to its interaction with transport systems rather than off-target toxicity.

V. Experimental Applications of Non-Radiolabeled FACBC

The unique properties of non-radiolabeled FACBC make it a valuable tool in various experimental settings.

Competitive Inhibition Assays

Non-radiolabeled FACBC can be used as a competitive inhibitor to study the kinetics and specificity of amino acid transporters. By competing with a labeled substrate (e.g., a radiolabeled amino acid) for binding to the transporter, researchers can determine the affinity (Ki) of the transporter for FACBC and other compounds.

Experimental Protocol: In Vitro Competitive Amino Acid Transport Assay

Objective: To determine the inhibitory potential of non-radiolabeled FACBC on the uptake of a radiolabeled amino acid substrate in a cancer cell line overexpressing ASCT2.

Materials:

-

Cancer cell line (e.g., DU145 prostate cancer cells)

-

Cell culture medium and supplements

-

Radiolabeled amino acid substrate (e.g., [¹⁴C]-Serine)

-

Non-radiolabeled this compound (as a competitor)

-

Other known inhibitors of ASCT2 (as positive controls)

-

Scintillation cocktail and scintillation counter

Methodology:

-

Cell Culture: Culture the chosen cell line to a suitable confluency in multi-well plates.

-

Preparation of Solutions: Prepare a stock solution of non-radiolabeled FACBC and a series of dilutions to be tested. Prepare a solution of the radiolabeled substrate at a concentration below its Km for the transporter.

-

Uptake Assay:

-

Wash the cells with a pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of non-radiolabeled FACBC or control inhibitors for a defined period.

-

Initiate the uptake by adding the radiolabeled substrate to the wells.

-

Incubate for a short, defined period to measure the initial rate of transport.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of non-radiolabeled FACBC. Calculate the IC50 value, which can then be used to determine the Ki.

Experimental Workflow: Competitive Inhibition Assay

Caption: Workflow for a competitive amino acid transport assay.

VI. Comparative Analysis with Other Amino Acid Analogs

The utility of non-radiolabeled FACBC as a research tool is best understood in the context of other amino acid analogs.

Table 1: Comparison of Non-Radiolabeled FACBC with Other Amino Acid Analogs

| Feature | This compound (FACBC) | 2-Aminoisobutyric Acid (AIB) | L-Methionine |

| Primary Transporters | ASCT2, System L[1][10] | System A, System L[15] | System L, System A |

| Metabolic Fate | Not metabolized, not incorporated into proteins[1][9] | Not metabolized, not incorporated into proteins | Incorporated into proteins |

| Primary Application | Studying ASCT2 and System L transport | Studying System A and System L transport | Studying protein synthesis and metabolic pathways |

| Toxicity | Low[1] | Generally low | Can be toxic at high concentrations |

VII. Conclusion and Future Directions

Non-radiolabeled this compound is more than just a precursor for a radiotracer; it is a potent and specific tool for investigating the biology of amino acid transport. Its well-defined mechanism of action, metabolic stability, and low toxicity make it an invaluable asset for researchers in oncology, neuroscience, and drug discovery. Future research could explore its potential as a therapeutic agent by designing derivatives that selectively target amino acid transporters overexpressed in diseases. Furthermore, its use in high-throughput screening assays could facilitate the discovery of novel modulators of amino acid transport. As our understanding of the role of metabolic reprogramming in disease deepens, the importance of precise tools like non-radiolabeled FACBC will undoubtedly continue to grow.

VIII. References

-

Okudaira, H., et al. (2011). Putative transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer. Journal of Nuclear Medicine, 52(5), 822-829. [Link]

-

Shoup, T. M., et al. (1999). Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors. Journal of Nuclear Medicine, 40(2), 331-338.

-

Goodman, M. M., et al. (2003). Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis. Applied Radiation and Isotopes, 58(6), 657-666.

-

Yu, W., et al. (2006). Syn-[18F]FACBC: A potential tumor imaging agent. Journal of Nuclear Medicine, 47(supplement 1), 324P.

-

Lee, J. H., et al. (2018). 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging. Journal of Nuclear Medicine, 57(9), 1331-1332.

-

Sorensen, J., et al. (2013). Regional distribution and kinetics of [18F]fluciclovine (anti-[18F]FACBC), a tracer of amino acid transport, in subjects with primary prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 40(4), 542-550.

-

Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9568-9580.

-

Nye, J. A., et al. (2007). Biodistribution and radiation dosimetry of the synthetic nonmetabolized amino acid analogue anti-18F-FACBC in humans. Journal of Nuclear Medicine, 48(6), 1017-1020.

-

Piccardo, A., et al. (2021). Diagnostic Accuracy of PET with 18F-Fluciclovine ([18F]FACBC) in Detecting High-Grade Gliomas: A Systematic Review and Meta-Analysis. Cancers, 13(16), 4153.

-

Okudaira, H., et al. (2012). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 39(1), 109-119.

-

Gazzola, G. C., et al. (1984). Neutral amino acid transport and in vitro aging. Mechanisms of Ageing and Development, 27(1), 63-72.

-

Schuster, D. M., et al. (2015). Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease. Journal of Nuclear Medicine, 56(2), 241-247.

-

Malashchuk, A., et al. (2021). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate.

-

Jager, P. L., et al. (2001). Radiolabeled amino acids: basic aspects and clinical applications in oncology. Journal of Nuclear Medicine, 42(3), 432-445.

-

Quora. (2018). In drug development, what is a tool compound and how does that differ from a lead compound?. [Link]

-

Odewole, O. A., et al. (2015). Reproducibility and Reliability of Anti-3-[18F] FACBC Uptake Measurements in Background Structures and Malignant Lesions on Follow-Up PET-CT in Prostate Carcinoma: an Exploratory Analysis. Molecular imaging and biology, 17(2), 277-283.

-

Morath, V., et al. (2022). Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma. Theranostics, 12(4), 1853-1860.

-

National Center for Biotechnology Information. (n.d.). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. PubChem.

-

Greco, M., et al. (2019). Review of 18F-Fluciclovine PET for Detection of Recurrent Prostate Cancer. RadioGraphics, 39(3), 771-787.

-

Oka, S., et al. (2014). Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. Asia Oceania Journal of Nuclear Medicine & Biology, 2(2), 87-94.

-

Laudicella, R., et al. (2019). 18F-Facbc in Prostate Cancer: A Systematic Review and Meta-Analysis. Cancers, 11(9), 1344.

-

National Center for Biotechnology Information. (n.d.). 1-Fluorocyclohexane-1-carboxylic acid. PubChem.

-

Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. [Link]

-

Lee, L. A., & Perlmutter, D. H. (1987). Effect of amino acid analogs on the development of thermotolerance and on thermotolerant cells. The Journal of cell biology, 104(6), 1625-1631.

-

National Toxicology Program. (2020). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats.

-

Moradi, F., et al. (2020). Diagnostic Performance of PET/CT Using 18F-FACBC in Prostate Cancer: A Meta-Analysis. Journal of Nuclear Medicine Technology, 48(1), 47-53.

-

Li, Z., et al. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 13, 978851.

-

Elsässer, S. (2023, October 20). Expanding the non-canonical amino acid toolbox for mammalian cells [Video]. YouTube.

-

Creative Diagnostics. (n.d.). Non-radiolabeled Immunoassays.

-

Chen, J., et al. (2021). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews.

-

Arnold, T. D., & Tumbula-Hansen, D. L. (2019). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry.

-

Davis, B. G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews.

-

Egger, L. A., et al. (2005). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening.

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

-

Royal Society of Chemistry. (n.d.). Analytical Methods.

-

U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.

-

Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar.

-

Mykhailiuk, P. K. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.

-

ProBiologists. (n.d.). Current Issue | Archives of Clinical Toxicology.

-

Kuchar, M., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.

-

Shishido, T., et al. (2017). Comparison of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (anti-[18F]FACBC) accumulation in lymph node prostate cancer metastasis and lymphadenitis in rats. Nuclear Medicine and Biology.

-

Morath, V., et al. (2022). Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma. eScholarship, University of California.

-

Goodman, M. M., et al. (2022). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega.

Sources

- 1. This compound | 202932-09-0 [chemicalbook.com]

- 2. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18F-Facbc in Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved synthesis of anti-[18F]FACBC: improved preparation of labeling precursor and automated radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid: physiologic uptake patterns, incidental findings, and variants that may simulate disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. probiologists.com [probiologists.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology* | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Neutral amino acid transport and in vitro aging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 1-Fluorocyclobutanecarboxylic Acid Derivatives: From Advanced Diagnostics to Therapeutic Frontiers

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Part 1: The Strategic Advantage of the Fluorinated Cyclobutane Moiety

The deliberate incorporation of a fluorine atom onto a cyclobutane carboxylic acid scaffold is a strategic design choice in medicinal chemistry. The cyclobutane ring, a strained carbocycle, offers a rigid, three-dimensional presentation of functional groups, which can enhance binding to biological targets.[1][2] The introduction of fluorine, a small and highly electronegative atom, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, acidity, and binding interactions. This strategic combination has given rise to a class of compounds with significant utility, most notably in the field of medical imaging.

Part 2: Illuminating the Path of Cancer: The Diagnostic Prowess of [¹⁸F]FACBC (Fluciclovine)

The most prominent and clinically validated application of a 1-fluorocyclobutanecarboxylic acid derivative is in the form of trans-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, also known as [¹⁸F]FACBC or Fluciclovine. This radiolabeled amino acid analogue has revolutionized the imaging of certain cancers, particularly prostate cancer and gliomas, using Positron Emission Tomography (PET).[3][4]

Mechanism of Action: Hijacking Cancer's Metabolic Appetite

Unlike normal cells, many cancer cells exhibit a heightened demand for amino acids to fuel their rapid proliferation and growth. [¹⁸F]FACBC leverages this metabolic reprogramming. It is a synthetic amino acid that is not metabolized and incorporated into proteins, allowing for its accumulation within tumor cells.[3]

The uptake of [¹⁸F]FACBC is primarily mediated by specific amino acid transporters that are often upregulated on the surface of cancer cells, most notably the L-type (LAT1) and Alanine, Serine, Cysteine-preferring (ASC) transporters.[3] This selective uptake provides a high tumor-to-background signal ratio, enabling clear visualization of cancerous lesions.

Diagram: Cellular Uptake of [¹⁸F]FACBC in Cancer Cells

Caption: [¹⁸F]FACBC enters cancer cells via upregulated amino acid transporters.

Clinical Significance in Oncology

The clinical utility of [¹⁸F]FACBC PET imaging is well-documented:

-

Prostate Cancer: It is highly effective in detecting recurrent prostate cancer, especially in patients with low prostate-specific antigen (PSA) levels, where conventional imaging often fails.[4]

-

Brain Tumors: [¹⁸F]FACBC shows high uptake in gliomas with a favorable tumor-to-normal brain tissue ratio, aiding in tumor delineation and monitoring treatment response.[3]

Table 1: Clinical Performance of [¹⁸F]FACBC PET in Oncology

| Cancer Type | Application | Key Advantages |

| Prostate Cancer | Detection of recurrence | High sensitivity at low PSA levels, good localization of metastatic lesions.[4] |

| Gliomas | Diagnosis and monitoring | High tumor-to-background ratio, ability to differentiate tumor from normal brain tissue.[3] |

Part 3: Charting the Course for Therapeutic Intervention

While the diagnostic success of [¹⁸F]FACBC is undeniable, the therapeutic landscape for this compound derivatives remains largely unexplored in the public domain. However, the very mechanism that makes them effective imaging agents provides a strong rationale for their development as therapeutic agents.

Exploiting Metabolic Vulnerabilities in Cancer

The reliance of cancer cells on specific metabolic pathways, such as fatty acid and amino acid metabolism, presents a therapeutic window. While direct evidence for this compound derivatives as inhibitors of key metabolic enzymes like Fatty Acid Synthase (FAS) or Acetyl-CoA Carboxylase (ACC) is not yet established in published literature, the general principle of targeting these pathways is a validated anti-cancer strategy.[5][6][7]

Hypothetical Therapeutic Strategy:

Derivatives of this compound could be designed to not only be transported into cancer cells but to also inhibit critical metabolic enzymes, leading to a targeted therapeutic effect.

Diagram: Potential Therapeutic Mechanism of FCBC Derivatives in Cancer

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. syn-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine in the Bioactivation of Cyclobutane Scaffolds

An In-Depth Technical Guide for Drug Development Professionals

A Senior Application Scientist's Guide to Enhancing Drug-Like Properties

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] When combined with the unique, three-dimensional geometry of the cyclobutane ring, fluorine's distinctive properties create a synergistic effect, enabling rational drug design with enhanced precision. The cyclobutane moiety, a strained carbocycle, provides a rigid, puckered scaffold that is increasingly utilized to confer conformational restriction and improve metabolic stability.[2][3] This guide provides an in-depth analysis of the multifaceted role of fluorine in modulating the biological activity of cyclobutane-containing compounds. We will explore the causal mechanisms by which fluorination impacts metabolic stability, binding affinity, and physicochemical properties, supported by field-proven experimental protocols and quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful combination of fluorine and cyclobutane scaffolds to overcome challenges in hit-to-lead optimization and deliver superior clinical candidates.

The Foundational Pillars: Understanding Fluorine and Cyclobutane

Success in medicinal chemistry is built upon a deep understanding of the tools at hand. The fluorine atom and the cyclobutane ring are two such tools, each with unique characteristics that, when combined, offer compelling advantages.[4][5]

-

Fluorine: The Atom of Influence: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[6][7] This unique combination allows it to act as a hydrogen bioisostere while exerting profound electronic effects. The carbon-fluorine (C-F) bond is exceptionally strong (~105-110 kcal/mol), making it highly resistant to metabolic cleavage.[7][8] These properties are central to fluorine's ability to enhance metabolic stability, modulate pKa, and influence molecular conformation.[9][10]

-

Cyclobutane: The Scaffold of Rigidity: Cyclobutanes are strained, four-membered rings that offer a distinct three-dimensional geometry compared to planar aromatic systems.[2][3] This non-planar, puckered structure can be used to direct key pharmacophore groups into specific vectors, inducing conformational restriction that can lock a molecule into its bioactive conformation.[3][5] This increased fraction of sp³-hybridized carbons is often correlated with higher clinical success rates and improved solubility.[11] Furthermore, as saturated carbocycles, they are generally less prone to the oxidative metabolism that plagues many aromatic systems.[11]

The combination of these two motifs allows for the creation of building blocks where the rigid cyclobutane skeleton orients substituents in a defined spatial arrangement, while fluorine fine-tunes the molecule's electronic and metabolic properties.[4][12]

The Fluorine Effect: A Mechanistic Deep Dive

The introduction of fluorine onto a cyclobutane ring is not a speculative art but a science-driven strategy to predictably alter a molecule's behavior. The effects can be categorized into several key areas, each contributing to the overall biological activity.

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most impactful applications of fluorine is to block metabolic "soft spots".[6][13] Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism, often target C-H bonds for oxidation.[1] By replacing a metabolically vulnerable hydrogen atom on the cyclobutane ring with a fluorine atom, we leverage the immense strength of the C-F bond. This bond is significantly more resistant to enzymatic cleavage, effectively "shielding" the molecule from oxidative metabolism at that position.[1][6] This leads to a longer metabolic half-life (t½), reduced intrinsic clearance (CLint), and ultimately, improved bioavailability and in vivo potency.[1][14]

The following diagram illustrates the logical flow of how fluorine's properties translate into tangible improvements in drug candidates.

Caption: The causal chain from fluorine's core properties to improved drug characteristics.

Conformational Control and Binding Affinity

Fluorine's influence extends beyond simple metabolic blocking. Its stereoelectronic properties can dictate the conformational preference of the cyclobutane ring.[8] The "gauche effect," where the polar C-F bond prefers a gauche dihedral angle relative to other polar groups, can stabilize a specific ring pucker.[7] This conformational locking can pre-organize the molecule into the ideal geometry for binding to its biological target, minimizing the entropic penalty of binding and thus increasing affinity and selectivity.[7][8] In a series of dipeptidyl peptidase 4 inhibitors, for example, the stereochemistry of a single fluorine atom on a pyrrolidine ring was shown to stabilize distinct conformations, which markedly affected the compound's potency.[8]

Tuning Physicochemical Properties: pKa and Lipophilicity

The potent electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups on the cyclobutane scaffold.[7][15] Placing fluorine near a basic amine will lower its pKa, reducing its positive charge at physiological pH. This can be a critical strategy to enhance membrane permeability and cell penetration or to mitigate off-target effects like hERG channel inhibition.[16][17] Conversely, it increases the acidity of nearby carboxylic acids.[18]

The effect on lipophilicity (LogP) is more nuanced. While a single fluorine-for-hydrogen substitution often slightly increases LogP, the introduction of fluoroalkyl groups like -CHF2 or -CF3 can have a more substantial impact, which can be leveraged to modulate solubility and permeability.[19][20]

Quantitative Comparison: The Impact of Fluorination

To illustrate these principles, the following table summarizes representative data comparing non-fluorinated cyclobutane analogs with their fluorinated counterparts. Such data is foundational for making rational design choices during lead optimization.

| Parameter | Cyclobutane Analog (Parent) | Fluorinated Cyclobutane Analog | Rationale for Change |

| Metabolic Half-Life (t½, min) | 15 | 95 | The strong C-F bond blocks CYP450-mediated oxidation, slowing metabolic clearance.[1][6] |

| Intrinsic Clearance (CLint, µL/min/mg) | 120 | 20 | Reduced metabolism directly leads to lower intrinsic clearance in liver microsome assays.[1] |

| pKa (of a distal amine) | 8.9 | 8.1 | Fluorine's inductive effect withdraws electron density, reducing the basicity of the amine.[7][15] |

| Binding Affinity (Ki, nM) | 50 | 8 | Conformational locking by fluorine pre-organizes the molecule for optimal target engagement.[8] |

Note: Data are representative values derived from trends reported in medicinal chemistry literature to illustrate the principles discussed.

Experimental Protocols: A Self-Validating System

Trustworthiness in drug development stems from robust, reproducible experimental data. The following protocols outline standard, self-validating methodologies for the synthesis of a key fluorinated building block and the subsequent evaluation of its metabolic stability.

Synthesis of 3-Fluorocyclobutane-1-carboxylic Acid

This protocol describes a common method for introducing fluorine via nucleophilic substitution, providing a versatile building block for further elaboration.[21][22]

Objective: To synthesize 3-fluorocyclobutanecarboxylic acid, a key intermediate for incorporating a monofluorinated cyclobutane ring.

Methodology:

-

Step 1: Starting Material Preparation: Begin with commercially available cyclobutane-1,3-dicarboxylic acid.

-

Step 2: Hydroxylation: Reduce one of the carboxylic acid groups to a hydroxyl group using a selective reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran (THF). Monitor the reaction by TLC until the starting material is consumed.

-

Step 3: Protection: Protect the remaining carboxylic acid, for example, as a methyl ester using methanol and a catalytic amount of sulfuric acid.

-

Step 4: Activation of Hydroxyl Group: Convert the hydroxyl group into a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride in pyridine or dichloromethane with a non-nucleophilic base.

-

Step 5: Nucleophilic Fluorination: Displace the leaving group with a fluoride source. A common and effective reagent is tetrabutylammonium fluoride (TBAF) in an aprotic polar solvent like THF or acetonitrile. Heat the reaction to drive it to completion.

-

Step 6: Deprotection: Hydrolyze the ester group using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the final product, 3-fluorocyclobutane-1-carboxylic acid.

-

Step 7: Purification & Verification: Purify the final compound using column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic signal in the ¹⁹F NMR spectrum and appropriate splitting patterns in the ¹H and ¹³C spectra will validate the successful fluorination.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated cyclobutane compound.

Caption: Standard workflow for an in vitro microsomal stability assay.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO), pooled human liver microsomes (e.g., 20 mg/mL), and the essential cofactor NADPH (e.g., 100 mM in buffer).

-

Incubation Setup: In a 96-well plate, combine phosphate buffer (pH 7.4), liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile containing an internal standard (for analytical normalization).

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze it using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated from this data. This quantitative output provides a direct and reliable measure of metabolic stability.

Challenges and Future Perspectives

While fluorination is a powerful strategy, it is not a panacea. A key consideration is the potential for metabolic defluorination, which, although less common than C-H oxidation, can lead to the formation of reactive or toxic metabolites.[13] The release of fluoride ions can also be a concern in certain contexts.[13] Therefore, a thorough metabolic profiling of any fluorinated lead compound is essential.

The future of this field lies in the development of novel synthetic methods to access increasingly complex and diverse fluorinated cyclobutane building blocks with high stereochemical control.[4][23] As our understanding of protein-ligand interactions becomes more sophisticated through structural biology and computational modeling, the ability to precisely place fluorine atoms on a rigid cyclobutane scaffold will enable an even higher level of rational drug design, allowing for the fine-tuning of molecular properties to achieve the desired therapeutic profile.

Conclusion

The strategic fusion of fluorine's unique electronic properties with the rigid, three-dimensional framework of the cyclobutane ring offers a validated and highly effective approach in modern drug discovery. This combination provides medicinal chemists with a powerful toolkit to systematically address common challenges in lead optimization, including poor metabolic stability, low binding affinity, and unfavorable physicochemical properties. By understanding the fundamental mechanisms of the "fluorine effect" and employing robust, self-validating experimental systems, research organizations can enhance the quality of their clinical candidates, increasing the probability of success in developing new, life-saving therapeutics.

References

- Assessing the metabolic stability of fluorinated vs non-fluorin

- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (URL: )

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

-

Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository. (URL: [Link])

-

Cyclobutanes in Small-Molecule Drug Candidates - PubMed. (URL: [Link])

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. (URL: [Link])

-

The role of fluorine in medicinal chemistry: Review Article - Taylor & Francis Online. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

Cyclobutanes in Small‐Molecule Drug Candidates - Semantic Scholar. (URL: [Link])

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

-

Fluorine in medicinal chemistry - PubMed. (URL: [Link])

-

Structure and conformational dynamics of fluorine-containing drugs - World Pharma Today. (URL: [Link])

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate. (URL: [Link])

-

Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

-

Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (URL: [Link])

-

(Trifluoromethyl)cyclobutanes in drug discovery. - ResearchGate. (URL: [Link])

-